AEG-41174 was developed at The Hospital for Sick Children in Toronto, Canada. It falls under the category of antineoplastics and small molecules, specifically designed to interfere with the function of protein tyrosine kinases, which are crucial in various cellular processes including cell division and differentiation. The compound is recognized as a new molecular entity, indicating that it has not been previously marketed or approved for any therapeutic use .
The synthesis of AEG-41174 involves several steps typical of small molecule drug development. While specific synthetic routes are proprietary, the general approach includes:
The synthesis process must adhere to rigorous quality control standards to ensure reproducibility and efficacy in subsequent biological assays .
The molecular structure of AEG-41174 is characterized by its non-ATP competitive nature, which distinguishes it from many traditional tyrosine kinase inhibitors that compete with ATP for binding sites on kinases. This unique binding profile allows AEG-41174 to selectively inhibit key kinases such as JAK2 (Janus kinase 2) and Bcr-Abl (Breakpoint cluster region-Abelson murine leukemia viral oncogene homolog), both implicated in various forms of leukemia.
The chemical formula, molecular weight, and structural diagram provide essential data for understanding its interactions within biological systems:
Detailed structural analysis can be performed using computational chemistry methods to predict binding interactions with target kinases .
AEG-41174 undergoes various chemical reactions relevant to its mechanism of action:
These reactions are critical for assessing both the therapeutic potential and safety profile of AEG-41174 .
AEG-41174 exerts its effects primarily through the inhibition of protein tyrosine kinases involved in signaling pathways that regulate cell growth and survival. The mechanism can be summarized as follows:
Data from preclinical studies indicate significant reductions in tumor growth rates when treated with AEG-41174 compared to control groups .
AEG-41174 exhibits several notable physical and chemical properties:
These properties are essential for formulating the compound into a viable pharmaceutical product .
The development of kinase-targeted therapies revolutionized oncology, beginning with the landmark approval of imatinib in 2001 for chronic myeloid leukemia (CML). This first-generation TKI competitively inhibited the ATP-binding site of the Bcr-Abl fusion protein, demonstrating unprecedented efficacy in Philadelphia chromosome-positive (Ph+) leukemias. Subsequent generations of TKIs expanded the therapeutic landscape:
Table 1: Evolution of Tyrosine Kinase Inhibitors in Oncology
Generation | Representative Agents | Primary Targets | Key Limitations |
---|---|---|---|
First | Imatinib | Bcr-Abl, c-KIT, PDGFR | Narrow mutational coverage, low potency |
Second | Nilotinib, Dasatinib | Bcr-Abl, SRC family kinases | Inability to overcome T315I mutation |
Third | Ponatinib | Pan-Bcr-Abl mutants | Off-target vascular toxicity |
Non-ATP Comp. | AEG-41174 | JAK2, Bcr-Abl (allosteric) | Under clinical investigation |
This historical progression created the therapeutic niche for non-ATP competitive inhibitors like AEG-41174, designed to target less conserved allosteric sites and overcome mutation-mediated resistance [3] [7].
JAK2 and Bcr-Abl represent pivotal kinase drivers in hematological malignancies through distinct pathogenic mechanisms:
Bcr-Abl fusion protein, resulting from the t(9;22) translocation (Philadelphia chromosome), constitutively activates proliferative and anti-apoptotic pathways. It is pathognomonic for:
JAK2 V617F mutation, a valine-to-phenylalanine substitution at position 617, occurs in the pseudokinase (JH2) regulatory domain. This gain-of-function mutation:
Table 2: Prevalence of JAK2 V617F Mutation in Hematological Malignancies
Disease | Prevalence of JAK2 V617F | Clinical Significance |
---|---|---|
Polycythemia Vera (PV) | >95% | Diagnostic marker, therapeutic target |
Essential Thrombocythemia (ET) | 50-60% | Risk stratification, thrombosis predictor |
Primary Myelofibrosis (PMF) | 40-50% | Prognostic indicator, driver of fibrosis |
Chronic Myelomonocytic Leukemia (CMML) | 3-13% | Potential therapeutic target |
Refractory Anemia with Ring Sideroblasts (RARS-t) | 50-70% | Defines MPN/MDS overlap syndrome |
The central pathogenic roles of these kinases make them compelling therapeutic targets. However, the limitations of conventional ATP-competitive inhibitors necessitate alternative approaches like AEG-41174 [4] [8].
Non-ATP competitive inhibitors represent a pharmacological evolution designed to overcome the constraints of conventional TKIs. These agents function through distinct mechanisms:
AEG-41174 exemplifies this paradigm as a non-ATP competitive small molecule with demonstrated activity against JAK2 and Bcr-Abl. Its design offers several pharmacological advantages:
The compound's molecular structure features key pharmacophores enabling allosteric binding:
Table 3: Classification of Tyrosine Kinase Inhibitor Binding Modes
Type | Binding Site | Kinase Conformation | Representative Agents | AEG-41174 Relevance |
---|---|---|---|---|
I | ATP-binding pocket | Active | Gefitinib, Erlotinib | N/A |
II | Adjacent to ATP pocket | Inactive | Imatinib, Sorafenib | N/A |
III | Allosteric (remote) | Inactive/Active | Trametinib (MEK inhibitor) | Structural analogue |
IV | Substrate-binding site | Variable | None approved | Potential mechanism |
V | Covalent (near ATP pocket) | Inactive | Osimertinib, Afatinib | N/A |
The development of AEG-41174 aligns with the broader shift toward allosteric inhibitors in oncology, addressing the unmet need for durable responses in kinase-driven hematological malignancies. Its current evaluation in Phase 1 trials reflects the translational potential of non-ATP competitive strategies [1] [2] [3].
Table 4: Nomenclature of AEG-41174
Designation | Identifier |
---|---|
Chemical Name | Not fully disclosed |
MedKoo Cat# | 200110 |
Synonyms | AEG41174, AEG 41174, LS-104 |
CAS Registry Number | Not assigned |
The compound's designation as LS-104 in patent literature and its current developmental status (discontinued per Synapse data) highlight the dynamic nature of this therapeutic approach [1] [2] [9].
CAS No.: 25679-93-0
CAS No.: 63909-40-0
CAS No.: 519-63-1
CAS No.: